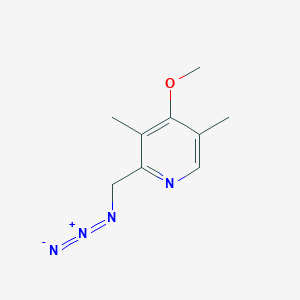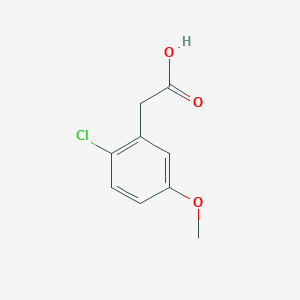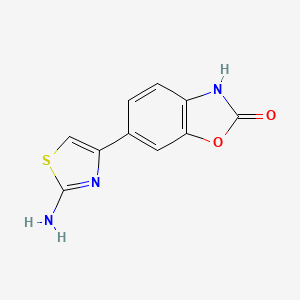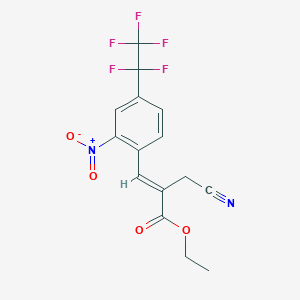
(E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate
説明
(E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate, more commonly referred to as ECNPCP, is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid at room temperature, and is composed of a carbon backbone with several nitro and perfluoroethyl groups attached. ECNPCP has been studied for its unique properties, including its ability to act as a surfactant, as well as its potential use as a pharmaceutical agent.
科学的研究の応用
1. Intermediates in Pharmaceutical Synthesis
The compound (E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate and its analogs are used as intermediates in the synthesis of various pharmaceuticals. For instance, they are utilized in the synthesis of aurora 2 kinase inhibitors, which are significant in cancer treatment. These compounds are synthesized using a water-mediated three-component Wittig–SNAr reaction, emphasizing their importance in developing novel and efficient pharmaceutical synthesis processes (Xu et al., 2015).
2. Supramolecular Assembly and Structural Analysis
The compound's structural features have been analyzed through methods like single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network. This research provides insights into the noncovalent interactions that stabilize the molecular conformation and self-assembly processes (Matos et al., 2016).
3. Optoelectronic Properties
The optoelectronic and thermodynamic properties of related compounds have been extensively studied, showing potential applications in areas like dye-sensitized solar cells (DSSCs) and nonlinear optical materials. Theoretical studies using methods like RHF and DFT have been conducted to understand these properties in detail, contributing to the development of new materials for electronic and optical applications (Fonkem et al., 2019).
4. Application in Polymer Sensors
The compound's derivatives have been synthesized and applied in creating dual pH and temperature-responsive polymeric sensors. These sensors show significant changes in properties like fluorescence in response to pH variations, indicating their potential in environmental monitoring and biomedical applications (Eftekhari‐Sis & Ghahramani, 2015).
5. Synthesis of Advanced Materials
The compound is also pivotal in synthesizing advanced materials like optoelectronic devices and cancer treatment drugs. The stereoselective synthesis of its E and Z isomers and their influence on properties like fluorescence and anti-cancer activity have been explored, demonstrating its versatility in materials science (Irfan et al., 2021).
6. Catalysis and Chemical Transformations
Its role in catalytic processes, like Knoevenagel condensation, has been studied. This research is crucial for developing efficient synthetic routes for fine chemicals and pharmaceuticals, showcasing the compound's relevance in chemical synthesis (Pawaiyaa et al., 2014).
7. Synthesis of Quinoline Derivatives
The compound has been used in the synthesis of quinoline derivatives, which are important in medicinal chemistry. The synthesis process involves reduction and has been optimized for high yields, highlighting its significance in the production of complex organic molecules (Yan-ping, 2011).
特性
IUPAC Name |
ethyl (E)-2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2O4/c1-2-26-13(23)10(5-6-21)7-9-3-4-11(8-12(9)22(24)25)14(16,17)15(18,19)20/h3-4,7-8H,2,5H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGBMMTEJHUFA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-])/CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)
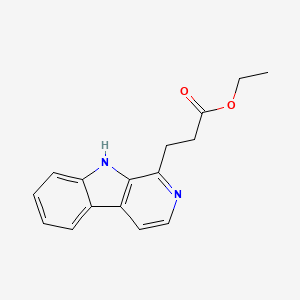

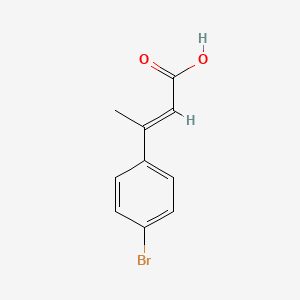
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)
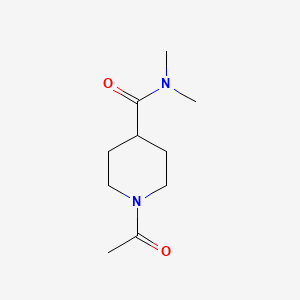
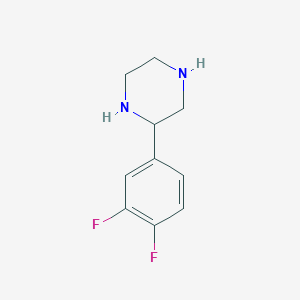
![7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one](/img/structure/B3038823.png)

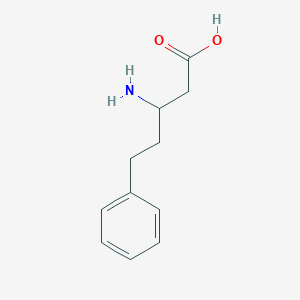
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
